2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S/c1-15-23-20(17(13-32)12-28-15)11-21-25(34-23)30-24(16-6-5-7-18(27)10-16)31-26(21)35-14-22(33)29-19-8-3-2-4-9-19/h2-10,12,32H,11,13-14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMNYCXZYXCJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)Cl)SCC(=O)NC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide is a complex organic molecule noted for its potential biological activities due to its unique structural features. This article aims to explore its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 535.02 g/mol. The intricate structure includes multiple functional groups such as chlorophenyl and hydroxymethyl moieties, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O4S |
| Molecular Weight | 535.02 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound likely involves interactions with specific molecular targets within biological systems. The presence of the sulfanyl group may enhance its ability to form covalent bonds with target proteins or enzymes, potentially leading to modulation of their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites.
- Antioxidant Activity : The structural features could confer antioxidant properties.
Biological Activity Studies
Research on similar compounds suggests various biological activities that could be extrapolated to this molecule.
Anticancer Activity
Studies have shown that triazole-containing compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways such as:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
A study on triazole derivatives indicated a strong correlation between structural modifications and enhanced cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic processes.
Anti-inflammatory Effects
Research indicates that certain sulfanyl-substituted acetamides possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators . This suggests that the compound may also exhibit similar effects.
Case Studies
- Triazole Derivatives in Cancer Treatment : A study evaluated various triazole derivatives for anticancer activity and found that modifications at the phenyl ring significantly affected their potency against breast cancer cells .
- Sulfanyl Compounds Against Bacterial Strains : Research highlighted the effectiveness of sulfanyl compounds in inhibiting growth in Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
